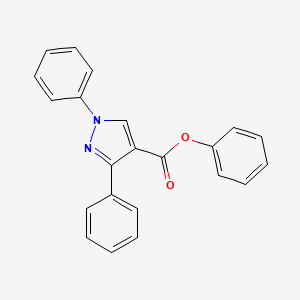
Phenyl 1,3-diphenylpyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 1,3-diphenylpyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 1,3-diphenylpyrazole-4-carboxylate typically involves the condensation of pyrazole-4-aldehydes with phenylhydrazine, followed by cyclization and esterification reactions. One common method includes the use of formic acid as a medium and orthophosphoric acid as a catalyst to achieve high yields and atom efficiency .
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. The use of metal-free catalysts and eco-friendly procedures is emphasized to align with green chemistry principles. The process involves one-pot synthesis techniques that minimize the use of toxic reagents and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: Phenyl 1,3-diphenylpyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oximes and nitriles.
Reduction: Formation of amines and alcohols.
Substitution: Introduction of different functional groups at the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Hydroxylamine hydrochloride and formic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using N-bromosuccinimide (NBS) and other electrophilic reagents.
Major Products:
Oxidation: Pyrazole-4-carbonitrile.
Reduction: Pyrazole-4-amine.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
Phenyl 1,3-diphenylpyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its role in developing new therapeutic agents, particularly in cancer research.
Industry: Utilized in the production of dyes, agrochemicals, and synthetic rubbers
Mechanism of Action
The mechanism of action of Phenyl 1,3-diphenylpyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Phenyl 1,3-diphenylpyrazole-4-carboxylate can be compared with other pyrazole derivatives:
Properties
IUPAC Name |
phenyl 1,3-diphenylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c25-22(26-19-14-8-3-9-15-19)20-16-24(18-12-6-2-7-13-18)23-21(20)17-10-4-1-5-11-17/h1-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYIQDKDZVNIIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C(=O)OC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














